A Technical Guide to the Physicochemical Properties of Tetraglycine
A Technical Guide to the Physicochemical Properties of Tetraglycine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tetraglycine, an oligopeptide composed of four glycine residues. The information herein is intended to support research, scientific analysis, and drug development activities where tetraglycine may be used as a model peptide, a building block, or a reference compound.
Core Physicochemical Data
The fundamental physicochemical properties of tetraglycine are summarized in the tables below. These values are critical for understanding the behavior of tetraglycine in various experimental and formulation settings.
Table 1: General Physicochemical Properties of Tetraglycine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄N₄O₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 246.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 637-84-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder to crystal | --INVALID-LINK-- |
| Melting Point | ~300 °C | --INVALID-LINK-- |
Table 2: Acid-Base Properties of Tetraglycine
| Property | Value (Predicted/Typical) | Notes |
| pKa₁ (C-terminal -COOH) | ~3.32 ± 0.10 | Predicted value.[1] This is the dissociation of the carboxylic acid proton. |
| pKa₂ (N-terminal -NH₃⁺) | ~7.7 ± 0.5 | This is a typical pKa value for the N-terminus of a peptide.[2] The local environment can influence the exact value. |
| Isoelectric Point (pI) | ~5.51 | Calculated as the average of pKa₁ and pKa₂. At this pH, the net charge of the molecule is zero. |
Table 3: Solubility and Stability of Tetraglycine
| Property | Value/Information | Source(s) |
| Aqueous Solubility | 2.86 mg/mL | May require ultrasonication for dissolution.[3] |
| Qualitative Solubility | Can form cloudy solutions in Milli-Q water that may precipitate over time, especially at higher concentrations. | --INVALID-LINK-- |
| Storage (Solid) | Store at -20°C in a dark, inert atmosphere. | --INVALID-LINK-- |
| Storage (Solution) | For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Solutions should be sealed and protected from light and moisture. | --INVALID-LINK-- |
| Thermal Stability | The thermal stability of oligoglycines generally increases with chain length. Thermal decomposition can lead to the formation of 2,5-diketopiperazine.[4] | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and characterization of tetraglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of tetraglycine in an aqueous solvent (like D₂O) is expected to show signals corresponding to the α-protons of the four glycine residues. Due to the peptide bonds, these protons will be in slightly different chemical environments, potentially leading to distinct, albeit closely spaced, signals. The N-terminal and C-terminal α-protons will have different chemical shifts compared to the internal glycine residues. The expected chemical shift range for α-protons in peptides is typically between 3.5 and 4.5 ppm.[5][6]
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¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For tetraglycine, distinct signals are expected for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group (typically in the 170-180 ppm range), as well as for the α-carbons of the glycine units (around 40-45 ppm).[7][8] A reference spectrum for tetraglycine is available, showing the expected chemical shifts.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of solid tetraglycine will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the amine and amide groups.
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C=O stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹, corresponding to the carbonyl groups of the peptide bonds.
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N-H bending (Amide II): An absorption band around 1510-1580 cm⁻¹.
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C-N stretching and N-H bending (Amide III): An absorption band in the 1200-1300 cm⁻¹ region.
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O-H and C=O stretching (Carboxylic Acid): Broad O-H stretching in the 2500-3300 cm⁻¹ range and C=O stretching around 1700-1725 cm⁻¹.
The solid-state structure of oligoglycines often involves an antiparallel β-sheet-like structure stabilized by hydrogen bonds, which can influence the positions and shapes of these bands.[4][10][11]
Experimental Protocols & Methodologies
This section details the methodologies for determining the key physicochemical properties of tetraglycine.
Determination of pKa and Isoelectric Point (pI)
The acid dissociation constants (pKa) and the isoelectric point (pI) are critical for understanding the charge state of tetraglycine at different pH values. Potentiometric titration is a standard and precise method for their determination.[12]
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Accurately weigh 2-3 mg of tetraglycine and dissolve it in a known volume of deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. The initial pH is lowered by adding a small amount of standardized strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.
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Titration Setup: Use a calibrated automatic titrator equipped with a combined glass electrode. Maintain the sample at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ absorption.
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Titration: Titrate the sample with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize after each addition before recording the value.
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Data Analysis: Plot the measured pH against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). The pI can be calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group. Specialized software can be used for more precise data analysis based on mass and charge balance equations.[1][12][13][14]
References
- 1. 3.4. Potentiometry [bio-protocol.org]
- 2. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. compoundchem.com [compoundchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. compoundchem.com [compoundchem.com]
- 9. TETRAGLYCINE(637-84-3) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
